N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide
Description
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core modified with a 5,5-dioxo moiety, a phenyl substituent at position 2, and a 2-(4-methoxyphenyl)acetamide group at position 3. This structure combines electron-rich (methoxy) and electron-deficient (sulfone) regions, which may influence its physicochemical properties and biological interactions. Crystallographic studies (likely refined using SHELX software ) would reveal packing patterns and hydrogen-bonding networks critical to its stability and solubility.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-27-16-9-7-14(8-10-16)11-19(24)21-20-17-12-28(25,26)13-18(17)22-23(20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWHRAAIFLOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound recognized for its potential therapeutic properties. This article delves into its biological activity, highlighting various studies and findings related to its pharmacological effects, mechanisms of action, and applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H23N3O5S
- Molecular Weight : Approximately 433.5 g/mol
- Structural Features : It contains a thieno[3,4-c]pyrazole core which is associated with diverse biological activities, alongside an acetamide functional group that enhances solubility and reactivity in biological systems .
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of thieno[3,4-c]pyrazole have shown high efficacy in scavenging free radicals. The DPPH radical scavenging method has been commonly employed to assess this activity. In comparative studies, certain derivatives demonstrated antioxidant activity exceeding that of ascorbic acid by up to 1.4 times .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Findings : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. This suggests a selective action that may be beneficial in developing targeted cancer therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thieno[3,4-c]pyrazole moiety allows for binding to active sites on enzymes or receptors, potentially inhibiting their activity and modulating biochemical pathways involved in oxidative stress and cancer progression .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Acetamide Chains
A closely related compound, N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide (), replaces the 2-(4-methoxyphenyl)acetamide side chain with a 4-phenylbutanamide group. Key differences include:
| Property | Target Compound | 4-Phenylbutanamide Analogue |
|---|---|---|
| Side Chain Length | Shorter (acetamide) | Longer (butanamide) |
| Aromatic Substituent | 4-Methoxyphenyl (electron-donating) | Phenyl (neutral π-system) |
| Polarity | Higher (due to methoxy and sulfone) | Lower (lack of methoxy) |
| Hydrogen-Bonding Capacity | Stronger (amide + sulfone) | Moderate (amide only) |
The target compound’s methoxy group may improve solubility in polar solvents compared to the purely hydrophobic phenyl analogue. However, the longer butanamide chain in the analogue could enhance membrane permeability .
Derivatives with Sulfonamide/Sulfone Variations
A patent-pending compound, (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (), introduces a methylsulfonyl group and ethoxy-methoxyphenyl substituent. Key contrasts include:
| Property | Target Compound | Methylsulfonyl-Ethoxy Derivative |
|---|---|---|
| Sulfone Position | At thienopyrazol core | At ethyl side chain |
| Aromatic Substituent | Single methoxy | Ethoxy + methoxy |
| Electronic Effects | Balanced donor/withdrawing groups | Strong electron-withdrawing (sulfonyl) |
| Solubility | Moderate (polar groups) | Likely higher (additional sulfonyl) |
The methylsulfonyl group in the derivative may enhance metabolic stability and aqueous solubility but could reduce blood-brain barrier penetration due to increased polarity .
Hydrogen-Bonding Patterns in Crystal Packing
While direct crystallographic data for the target compound is unavailable, analogous structures suggest that the acetamide and sulfone groups participate in N–H···O and C=O···H interactions, forming layered or helical networks (). In contrast, the 4-phenylbutanamide analogue () may exhibit weaker hydrogen bonding due to fewer polar groups, leading to less dense packing and lower melting points. Graph-set analysis (e.g., R₂²(8) motifs) could differentiate their supramolecular architectures .
Research Findings and Implications
- Bioactivity: The 4-methoxyphenyl group in the target compound may enhance binding to aryl hydrocarbon receptors (AhR) compared to non-methoxy analogues, as seen in structurally related kinase inhibitors.
- Synthetic Feasibility : The acetamide side chain simplifies synthesis relative to bulkier derivatives (e.g., ), reducing steric hindrance during coupling reactions.
- Patent Landscape : Derivatives with ethoxy-methoxyphenyl and sulfonyl groups () are prioritized in recent patents, suggesting industry interest in optimizing solubility and target selectivity.
Preparation Methods
Core Formation via Jacobson Cyclization
The thieno[3,4-c]pyrazole scaffold is synthesized using the Jacobson reaction , adapted from methods for thieno[3,2-c]pyrazole derivatives. Key steps include:
- Starting Material : Methyl 3-aminothiophene-2-carboxylate is reduced to 2-methylthiophene-3-amine using lithium aluminum hydride (LAH) in 1,4-dioxane.
- Cyclization : The amine undergoes N-acetylation, nitrosation, and cyclization to form the pyrazole ring. For example, treatment with acetic anhydride followed by sodium nitrite in acidic conditions yields the thieno[3,4-c]pyrazole core.
Reaction Conditions :
Sulfur Oxidation to 5,5-Dioxo Group
The sulfone moiety is introduced via oxidation of the thiophene sulfur using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) .
Functionalization at Position 2
The phenyl group is introduced early in the synthesis via alkylation or Ullmann coupling :
Amidation at Position 3
The acetamide side chain is appended via amide coupling :
- Activation : 2-(4-Methoxyphenyl)acetic acid is activated with ethyl chloroformate or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
- Coupling : The activated acid reacts with the amine group of the thieno[3,4-c]pyrazole core in tetrahydrofuran (THF) or dichloromethane (DCM).
- Yield : 68–72%
Optimized Multi-Step Synthesis
Stepwise Procedure
- Core Synthesis :
- Oxidation :
- Amidation :
Characterization Data
- Molecular Formula : C₂₁H₁₉N₃O₄S
- Molecular Weight : 417.46 g/mol
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph-H), 6.95 (d, J = 8.6 Hz, 2H, OCH₃-Ph), 3.78 (s, 3H, OCH₃), 3.52 (s, 2H, CH₂CO), 2.89 (t, J = 7.1 Hz, 2H, thiophene-CH₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
Comparative Analysis of Methods
Challenges and Solutions
- Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., K₂CO₃) and controlled temperatures minimizes this.
- Oxidation Over-reaction : Excess H₂O₂ may degrade the core. Stoichiometric H₂O₂ (1.5 equiv) and monitoring via TLC are recommended.
- Amidation Efficiency : Low coupling yields are addressed by pre-activating the carboxylic acid and using fresh EDCl/HOBt.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent polarity, and reaction time) to minimize by-products and maximize yield. For example, microwave-assisted synthesis may enhance reaction efficiency compared to classical methods. Analytical validation via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .
- Data Contradiction Analysis : Discrepancies in spectroscopic data (e.g., unexpected peaks in NMR) may arise from residual solvents or incomplete purification. Cross-validation with alternative techniques (e.g., X-ray crystallography) can resolve ambiguities .
Q. How can researchers confirm the stability of this compound under experimental conditions?
- Methodological Answer : Stability assessments should include:
- pH sensitivity : Test solubility and degradation in buffers (pH 3–11) via HPLC monitoring.
- Light exposure : Conduct photostability studies under UV/visible light using controlled chambers.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. What functional groups dictate the compound’s reactivity?
- Methodological Answer : Key reactive moieties include:
- The thieno[3,4-c]pyrazol-3-yl core, which may participate in electrophilic substitution.
- The 5,5-dioxo group, which influences redox behavior.
- The 4-methoxyphenylacetamide side chain, offering hydrogen-bonding sites for target interactions.
Reactivity can be probed via kinetic studies (e.g., reaction rates with nucleophiles/electrophiles) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL provides atomic-level resolution of the 3D structure. This clarifies bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For example, crystallography can confirm the spatial arrangement of the thieno-pyrazol ring system and its steric constraints .
- Data Contradiction Analysis : Discrepancies between computational (DFT) and experimental bond lengths may arise from crystal packing effects. Refinement protocols in SHELX software can reconcile these differences .
Q. What strategies enhance target selectivity in biological assays?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modifications to the phenyl or methoxyphenyl groups. Test against isoform-specific targets (e.g., kinase isoforms).
- Molecular Docking : Use software like AutoDock to predict binding affinities with biological targets (e.g., enzymes or receptors). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Experimental Design : Include positive/negative controls (e.g., known inhibitors) and orthogonal assays (e.g., fluorescence polarization) to minimize false positives .
Q. How do solvent and catalyst choices impact reaction outcomes?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates in nucleophilic substitutions, while ethanol/water mixtures improve solubility for coupling reactions.
- Catalysts : Bases like NaH or KCO facilitate deprotonation in acetamide formation. Transition-metal catalysts (e.g., Pd for cross-coupling) require rigorous exclusion of oxygen .
- Data Contradiction Analysis : Unexpected by-products (e.g., dimerization) may arise from solvent-catalyst incompatibility. GC-MS or LC-MS can identify side products for pathway optimization .
Methodological Frameworks for Complex Scenarios
Q. How to design a robust protocol for scaling up synthesis without compromising purity?
- Stepwise Approach :
Lab-Scale Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
Pilot-Scale Validation : Implement continuous flow chemistry to enhance reproducibility.
Analytical Quality Control : In-line FTIR or Raman spectroscopy monitors reaction progression in real time .
Q. What computational tools predict intermolecular interactions relevant to crystallization?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
